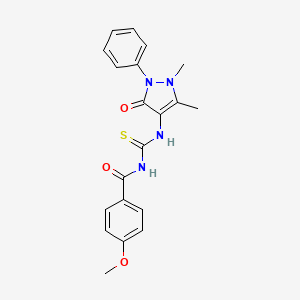
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry. Thioureas are characterized by the presence of a thiocarbonyl group attached to two amine groups. The specific compound mentioned includes a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms, and a 4-methoxybenzoyl group, indicating the presence of a methoxy substituent on a benzene ring that is part of a benzoyl moiety.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of an amine with thiocyanates or isothiocyanates. In the context of the provided papers, similar compounds have been synthesized through various methods. For instance, one-pot synthesis methods have been employed to create thiourea derivatives containing pyrazole rings by reacting amino-pyrazoles with acylisothiocyanates . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be applied.
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be confirmed using techniques such as single crystal X-ray diffraction, as seen in the papers provided . These structures often exhibit interesting conformational features, such as dihedral angles between rings indicating twisted conformations , and intramolecular hydrogen bonding which can affect the overall molecular geometry . The presence of substituents like the 4-methoxybenzoyl group can influence the planarity and electronic distribution within the molecule .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their functional groups. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electrophilic and nucleophilic regions of the molecule . The papers do not provide specific reactions for the compound , but general reactions for thioureas may include transformations involving the thiocarbonyl group or reactions at the nitrogen atoms of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be diverse. They may exhibit thermal stability, as indicated by thermogravimetric analysis . The crystal packing can be influenced by hydrogen bonding interactions, which can lead to the formation of supramolecular structures . The electronic structure and properties like non-linear optical behavior can be studied using computational methods such as density functional theory (DFT) calculations . Solvent effects can also play a role in the structural parameters of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Researchers have developed various synthetic pathways to create derivatives of thiourea compounds, including the one mentioned. For example, Hassan et al. (2012) detailed the novel synthesis of pyrazolyloxothiazolidine derivatives from thioureas reacting with dimethyl acetylenedicarboxylate, indicating a method to create structurally related compounds with potential applications in material science and chemistry (Hassan et al., 2012).
Antimicrobial Properties
Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating a pyridine moiety and assessed them as antimicrobial agents. Their work, focusing on the development of compounds for antimicrobial use, showcases the potential of thiourea derivatives in contributing to new treatments against microbial infections (Khidre & Radini, 2021).
Sensor Applications
Wang et al. (2016) developed a novel fluorescence probe based on a phenyleneethynylene derivative for the detection of thiourea, demonstrating the compound's use in environmental monitoring and safety assessments. This sensor exhibits high specificity, excellent stability, and good reproducibility, indicating its potential for detecting thiourea and other organics in various samples (Wang et al., 2016).
Anticancer Activity
The synthesis and evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity have also been reported. Abdellatif et al. (2014) highlighted the potential of these derivatives in inhibiting tumor growth, specifically against the MCF-7 human breast adenocarcinoma cell line. This research points to the therapeutic potential of thiourea derivatives in oncology (Abdellatif et al., 2014).
Structural and Spectroscopic Characterization
Ali et al. (2004) and Abosadiya et al. (2019) have contributed to understanding the structural and spectroscopic properties of benzoylthiourea derivatives. These studies provide insight into the molecular configuration, intermolecular interactions, and potential for forming polymeric chains, which are crucial for developing materials with specific physical and chemical properties (Ali et al., 2004; Abosadiya et al., 2019).
Mécanisme D'action
Target of action
Zinc is an essential trace element that plays a role in numerous biological functions. It is a key component in many enzymes and plays an important role in protein synthesis and in cell division .
Mode of action
Zinc has three primary biological roles: catalytic, structural, and regulatory. The catalytic and structural role of zinc is well established .
Biochemical pathways
Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It plays a pivotal role during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of zinc can vary depending on the form in which it is ingested. For example, zinc absorption in humans could be improved by zinc complexation with gluconate .
Result of action
Zinc’s effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .
Action environment
Environmental factors can influence the action, efficacy, and stability of zinc. For example, the form in which zinc is ingested can influence its absorption .
Propriétés
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(19(26)24(23(13)2)15-7-5-4-6-8-15)21-20(28)22-18(25)14-9-11-16(27-3)12-10-14/h4-12H,1-3H3,(H2,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDRKKHMQRHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

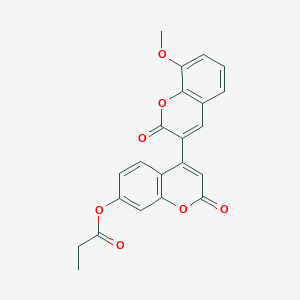
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

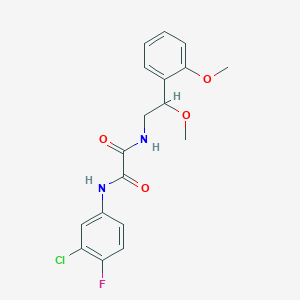
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)
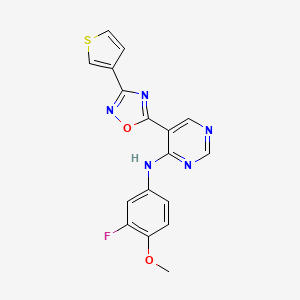
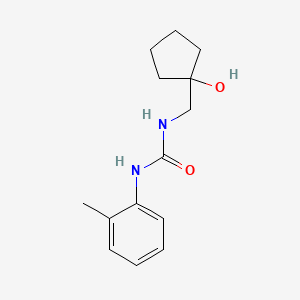
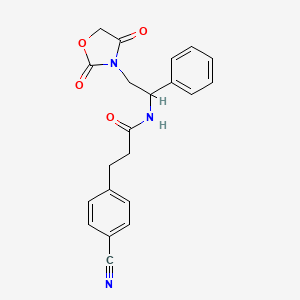
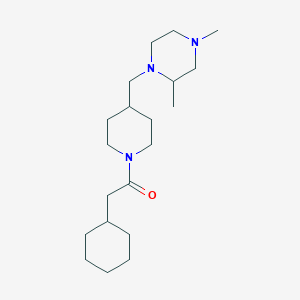
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)